molecular formula C16H16N2 B093479 Dibenzylidene ethylenediamine CAS No. 104-71-2

Dibenzylidene ethylenediamine

Cat. No.: B093479
CAS No.: 104-71-2
M. Wt: 236.31 g/mol
InChI Key: QBAKBJNOARBSGP-UHFFFAOYSA-N
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Description

N,N’-Dibenzylideneethylenediamine is an organic compound with the molecular formula C16H16N2. It is also known by other names such as dibenzylidene ethylenediamine and 1,2-ethanediamine, N,N’-bis(phenylmethylene). This compound is characterized by the presence of two benzylidene groups attached to an ethylenediamine backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

N,N’-Dibenzylideneethylenediamine can be synthesized through the condensation reaction of benzaldehyde and ethylenediamine. The reaction typically occurs in an organic solvent such as ethanol or methanol, and it is catalyzed by an acid such as glacial acetic acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N,N’-Dibenzylideneethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of benzaldehyde and other oxidation products.

    Reduction: Reduction of N,N’-dibenzylideneethylenediamine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reduction process converts the compound into N,N’-dibenzylethylenediamine.

    Substitution: The compound can undergo substitution reactions where one or both benzylidene groups are replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

N,N’-Dibenzylideneethylenediamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dibenzylideneethylenediamine involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular components such as enzymes and receptors.

Comparison with Similar Compounds

N,N’-Dibenzylideneethylenediamine can be compared with other similar compounds such as:

    N,N’-Diethylethylenediamine: This compound has ethyl groups instead of benzylidene groups and exhibits different chemical and biological properties.

    N,N’-Dibenzylethylenediamine: This compound is the reduced form of N,N’-dibenzylideneethylenediamine and has different reactivity and applications.

    N,N’-Bis(benzylidene)ethylenediamine: This is another name for N,N’-dibenzylideneethylenediamine, highlighting its structural features.

N,N’-Dibenzylideneethylenediamine is unique due to its specific structure and the presence of benzylidene groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(benzylideneamino)ethyl]-1-phenylmethanimine
Source PubChem
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InChI

InChI=1S/C16H16N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAKBJNOARBSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCCN=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059302
Record name 1,2-Ethanediamine, N,N'-bis(phenylmethylene)-
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Molecular Weight

236.31 g/mol
Source PubChem
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CAS No.

104-71-2
Record name N1,N2-Bis(phenylmethylene)-1,2-ethanediamine
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Record name N,N'-Dibenzylideneethylenediamine
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Record name N,N'-dibenzylideneethylenediamine
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Synthesis routes and methods

Procedure details

A mixture of ethylene diamine (12.02 g; 0.2 mole) and benzaldehyde (42.44 g; 0.4 mole) in toluene (200 ml) was refluxed for 4 hours using a Dean-Stark trap. The toluene was then removed under vacuum. The residual oil crystallized on cooling. The resulting product was dried in a vacuum oven for 24 hours at room temperature and had a melting point of 52°-54°C.
Quantity
12.02 g
Type
reactant
Reaction Step One
Quantity
42.44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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